![molecular formula C14H26N6O4 B12576053 2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} CAS No. 291314-39-1](/img/structure/B12576053.png)
2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} is a water-soluble azo compound commonly used as a polymerization initiator. It is known for its zwitterionic structure, which allows it to form both cationic and anionic latex. This compound is particularly valued in the field of polymer chemistry due to its ability to initiate polymerization under mild conditions without causing discoloration or corrosion of polymerization facilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} typically involves the reaction of 2-(2-carboxyethyl)amidino]propane with an azo compound under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} involves large-scale batch or continuous processes. The reaction is typically carried out in large reactors, and the product is isolated through filtration and drying. The industrial production methods are designed to maximize yield and purity while minimizing waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines and other reduced species.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} has a wide range of scientific research applications, including:
Polymer Chemistry: It is used as a polymerization initiator for the synthesis of various polymers, including acrylamide and methacrylate polymers.
Biology: The compound is used in the study of biological systems, particularly in the investigation of polymer-protein interactions.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} involves the generation of free radicals through the homolytic cleavage of the azo bond. These free radicals initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The zwitterionic structure of the compound allows it to interact with both cationic and anionic species, facilitating the formation of various types of polymers .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Azobis{2-methylpropionamidine}: Another azo compound used as a polymerization initiator, but it lacks the carboxyethyl group.
2,2’-Azobis{2-cyanopropane}: A similar compound with a cyano group instead of the carboxyethyl group.
2,2’-Azobis{2-(2-hydroxyethyl)propane}: A compound with a hydroxyethyl group, used in different polymerization applications.
Uniqueness
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} is unique due to its zwitterionic structure, which allows it to form both cationic and anionic latex. This property makes it highly versatile in various polymerization processes. Additionally, its ability to initiate polymerization under mild conditions without causing discoloration or corrosion is a significant advantage over other similar compounds .
Propiedades
Número CAS |
291314-39-1 |
|---|---|
Fórmula molecular |
C14H26N6O4 |
Peso molecular |
342.39 g/mol |
Nombre IUPAC |
3-[[1-amino-2-[[1-amino-1-(2-carboxyethylimino)-2-methylpropan-2-yl]diazenyl]-2-methylpropylidene]amino]propanoic acid |
InChI |
InChI=1S/C14H26N6O4/c1-13(2,11(15)17-7-5-9(21)22)19-20-14(3,4)12(16)18-8-6-10(23)24/h5-8H2,1-4H3,(H2,15,17)(H2,16,18)(H,21,22)(H,23,24) |
Clave InChI |
NMZSJIQGMAGSSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=NCCC(=O)O)N)N=NC(C)(C)C(=NCCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


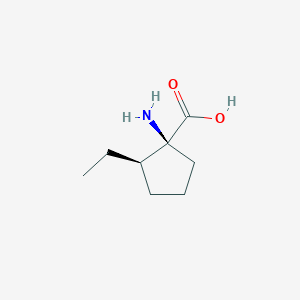
![1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B12575980.png)
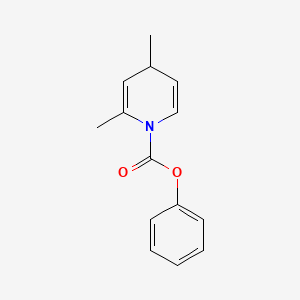
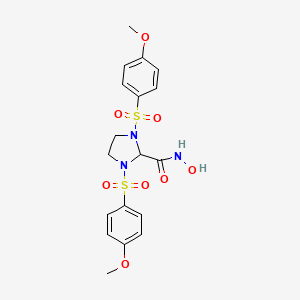
![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)
![N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine](/img/structure/B12576013.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)
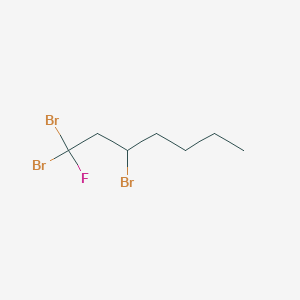
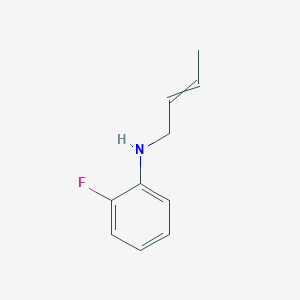

![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)
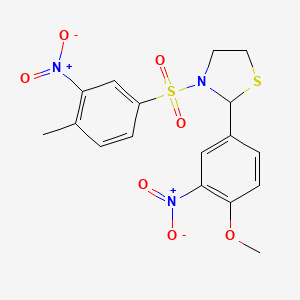

![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
